molecular formula C12H22N4O7 B14216147 Glycyl-L-threonylglycyl-L-threonine CAS No. 535169-12-1

Glycyl-L-threonylglycyl-L-threonine

Cat. No.: B14216147
CAS No.: 535169-12-1
M. Wt: 334.33 g/mol
InChI Key: RNJAGFOVIJSOIY-ZHYWTAKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-threonylglycyl-L-threonine is a synthetic tripeptide with the sequence Thr-Gly-Thr, provided for laboratory research applications. This compound is of significant interest in biochemical research, particularly in the study of peptide structure and stability, as it contains two L-threonine residues known for their role in forming hydrogen bonds and their susceptibility to post-translational modifications like O-glycosylation . Researchers may also utilize this tripeptide to investigate amino acid metabolism. L-Threonine is a precursor to glycine in the liver and brain of rats , and dietary L-threonine has been shown to regulate glycine levels in the central nervous system in patent studies . Furthermore, given that L-threonine is an essential amino acid critical for intestinal health and mucin production , peptides containing threonine may be relevant in studies focused on gut barrier function and nutrition. This product is intended for research purposes only by trained professionals. It is not intended for use in diagnostics, therapeutics, or for any human or animal consumption.

Properties

CAS No.

535169-12-1

Molecular Formula

C12H22N4O7

Molecular Weight

334.33 g/mol

IUPAC Name

(2S,3R)-2-[[2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C12H22N4O7/c1-5(17)9(15-7(19)3-13)11(21)14-4-8(20)16-10(6(2)18)12(22)23/h5-6,9-10,17-18H,3-4,13H2,1-2H3,(H,14,21)(H,15,19)(H,16,20)(H,22,23)/t5-,6-,9+,10+/m1/s1

InChI Key

RNJAGFOVIJSOIY-ZHYWTAKUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CN)O

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C(C)O)C(=O)O)NC(=O)CN)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis of Glycyl-L-threonylglycyl-L-threonine

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis remains the most widely utilized method for GTGT preparation due to its high efficiency and adaptability for sequential amino acid coupling. The process involves anchoring the C-terminal amino acid (L-threonine) to a resin support, followed by iterative deprotection, coupling, and washing steps.

Fmoc/t-Bu Protection Strategy

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is employed for amine protection, while tert-butyl (t-Bu) groups shield threonine’s hydroxyl side chains. Coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIC (N,N'-diisopropylcarbodiimide) facilitate amide bond formation between glycine and threonine residues. A typical protocol involves:

  • Resin swelling in DMF (dimethylformamide) for 1 hour.
  • Fmoc deprotection using 20% piperidine in DMF.
  • Amino acid coupling (4-fold molar excess) with HBTU and DIPEA (N,N-diisopropylethylamine) as activators.
  • Repetition for subsequent residues.

Reaction yields for each coupling step exceed 98% under optimized conditions, as confirmed by HPLC monitoring.

Cleavage and Purification

Post-synthesis, GTGT is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail containing water, triisopropylsilane, and ethanedithiol (94:2.5:2.5:1 v/v). Crude peptides are precipitated in cold diethyl ether, dissolved in acetonitrile/water (1:1), and purified via reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Final purity ≥95% is achievable, with MALDI-TOF mass spectrometry confirming the molecular mass of 334.33 g/mol.

Solution-Phase Synthesis

Solution-phase synthesis offers an alternative for large-scale GTGT production, albeit with increased complexity in intermediate isolation. Key steps include:

Fragment Condensation

The tetrapeptide is synthesized via coupling of dipeptide fragments (Gly-Thr and Gly-Thr). Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N-methylmorpholine (NMM) in DMF drive fragment condensation at 0°C for 24 hours. This method yields GTGT with 85–90% efficiency but requires rigorous purification to remove unreacted fragments.

Challenges in Side-Chain Protection

Threonine’s hydroxyl group necessitates protection with acetyl or benzyl groups to prevent side reactions during coupling. Selective deprotection using hydrazine or catalytic hydrogenation introduces additional steps, reducing overall yield to 70–75%.

Biotechnological Production of L-Threonine Precursors

Microbial Fermentation of L-Threonine

L-Threonine, a critical GTGT precursor, is industrially produced via genetically engineered Escherichia coli strains. Patents describe overexpression of the mqo gene (malate:quinone oxidoreductase) to enhance flux through the aspartate pathway, increasing L-threonine titers to 100–120 g/L.

Strain Optimization

Strain MG442/pMW218mqo exemplifies metabolic engineering for L-threonine overproduction. Key modifications include:

  • Amplification of thrA (aspartokinase I/homoserine dehydrogenase I), thrB (homoserine kinase), and thrC (threonine synthase).
  • Deletion of tdh (threonine dehydrogenase) to prevent degradation.
  • Plasmid-mediated mqo overexpression to boost NADH regeneration.
Fermentation Conditions

Batch cultures in minimal medium (25 g/L (NH₄)₂SO₄, 2 g/L KH₂PO₄, 20 g/L glucose) achieve 48-hour productivities of 2.5–3.0 g/L/h. Downstream processing involves ion-exchange chromatography and crystallization, yielding L-threonine with ≥99.5% purity.

Enzymatic Synthesis Strategies

Peptide Bond Formation via Proteases

Subtilisin and thermolysin have demonstrated efficacy in catalyzing GTGT synthesis from unprotected amino acids. Subtilisin (10 U/mg) in 50 mM Tris-HCl buffer (pH 8.0) facilitates Gly-Thr coupling at 37°C with 60% conversion. However, regioselectivity challenges limit practical application.

Cell-Free Protein Synthesis Systems

Recombinant expression of GTGT in E. coli cell-free systems incorporates orthogonal ribosomes and engineered tRNA synthetases to suppress misincorporation. Yields of 0.5–1.0 mg/mL are achievable within 6 hours, though costs remain prohibitive for industrial use.

Analytical and Process Optimization Data

Comparative Synthesis Metrics

Method Yield (%) Purity (%) Time (h) Scale (g)
SPPS (Fmoc) 98 95–99 48 0.1–1
Solution-Phase 75 85–90 72 1–10
Enzymatic (Subtilisin) 60 70–80 24 0.1–0.5

Cost Analysis of L-Threonine Production

Parameter Fermentation Chemical Synthesis
Raw Material Cost ($/kg) 12–15 50–60
Energy Consumption (kWh/kg) 8–10 25–30
Carbon Footprint (kg CO₂/kg) 4.5–5.0 12–15

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-threonylglycyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the threonine residues can be oxidized to form ketones or aldehydes.

    Reduction: The peptide bonds can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted threonine derivatives.

Scientific Research Applications

Glycyl-L-threonylglycyl-L-threonine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of Glycyl-L-threonylglycyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table compares Glycyl-L-threonylglycyl-L-threonine with structurally related peptides:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound* C₁₀H₂₀N₄O₇ ~332.3 (calculated) N/A Linear tetrapeptide: Gly-Thr-Gly-Thr; hydroxyl groups from Thr enhance hydrophilicity.
Glycyl-L-threonylglycine C₈H₁₅N₃O₅ 233.2 N/A Tripeptide (Gly-Thr-Gly); shorter chain with reduced steric hindrance .
L-Cysteinylglycyl-L-alanyl-L-threonyl C₁₆H₂₉N₅O₈S 451.5 489426-43-9 Contains cysteine (Cys), alanine (Ala), and Thr; sulfur atom enables disulfide bonding .
Glycyl-L-threonyl-L-arginyl-L-arginyl-L-tyrosyl- C₃₂H₅₄N₁₂O₉S 782.9 N/A Branched peptide with arginine (Arg) and tyrosine (Tyr); charged residues enhance solubility .
Tigapotide Triflutate C₈₂H₁₁₉N₂₁O₃₄S₃·C₂HF₃O₂ 2153.2 848084-84-4 Complex therapeutic peptide with acetylated cysteines; used in prostate cancer .

*Note: this compound’s molecular weight is calculated based on its inferred structure.

Key Observations:
  • Chain Length and Flexibility : this compound’s linear tetrapeptide structure contrasts with larger peptides like Tigapotide Triflutate, which has 15 residues and therapeutic functionality. Shorter peptides (e.g., Glycyl-L-threonylglycine) exhibit greater conformational flexibility .
  • Functional Groups : The presence of cysteine in L-cysteinylglycyl-L-alanyl-L-threonyl enables disulfide bond formation, a feature absent in this compound .
  • Charged Residues : Peptides like Glycyl-L-threonyl-L-arginyl-L-arginyl-L-tyrosyl- contain positively charged arginine residues, enhancing interaction with nucleic acids or membranes, whereas this compound relies on hydroxyl groups for solubility .

Stereochemical Analysis

Stereochemistry is critical for peptide activity. highlights the use of L-FDLA (1-fluoro-2,4-dinitrophenyl-5-leucinamide) derivatization to determine absolute configurations in threonine-containing compounds. For example, the stereochemistry of compound "7" (a threonine derivative) was confirmed as 1R, 2R, 4S, 6S, 7R, 9S, 30S using this method . This compound likely adopts an L-configuration for all threonine residues, aligning with biosynthetic norms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for producing Glycyl-L-threonylglycyl-L-threonine with high purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is recommended, utilizing tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups for threonine residues to prevent undesired side reactions. Purification via reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) ensures high purity (>95%). Characterization should include mass spectrometry (MS) for molecular weight confirmation (e.g., expected m/z 407.4 for [M+H]⁺) and NMR for stereochemical validation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine ¹H/¹³C NMR spectroscopy to verify backbone connectivity and stereochemistry. For example, the threonine β-hydroxy group should show a characteristic resonance at ~4.3 ppm in D₂O. High-resolution MS (HRMS) and FTIR can further validate functional groups (e.g., amide I band at ~1650 cm⁻¹). Isotopic labeling (e.g., deuterated threonine derivatives) may enhance resolution in spectral analysis .

Q. What experimental approaches are used to assess the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the peptide in buffers mimicking physiological pH (6.8–7.4) and temperature (37°C). Monitor degradation kinetics via HPLC-UV at 214 nm. Circular dichroism (CD) spectroscopy can track conformational changes (e.g., loss of β-turn structures). For hydrolytic stability, compare half-life (t₁/₂) in presence/absence of proteolytic enzymes like trypsin .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate the conformational flexibility of this compound in aqueous environments?

  • Methodological Answer : Use all-atom MD simulations (e.g., AMBER or GROMACS) with explicit solvent models (TIP3P water) to analyze backbone dihedral angles (φ/ψ) and hydrogen-bonding patterns. Apply umbrella sampling to calculate free-energy landscapes for conformational transitions. Validate simulations with experimental CD or NMR data to resolve discrepancies between predicted and observed secondary structures .

Q. What strategies address contradictions in reported bioactivity data for this compound across cell-based assays?

  • Methodological Answer : Perform a systematic review (PRISMA guidelines) to identify variability sources, such as cell line heterogeneity (e.g., HEK-293 vs. HeLa) or assay conditions (e.g., serum-free vs. serum-containing media). Replicate studies with standardized protocols, including negative controls (scrambled peptide) and dose-response curves (IC₅₀/EC₅₀ calculations). Use meta-analysis tools (e.g., RevMan) to quantify effect sizes and heterogeneity (I² statistic) .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

  • Methodological Answer : Radiolabel the peptide with ³H or ¹⁴C isotopes for tracing in rodent models. Administer intravenously and collect plasma/tissue samples at timed intervals. Quantify bioavailability using LC-MS/MS and compartmental modeling (e.g., non-linear mixed-effects modeling with NONMEM). Assess blood-brain barrier permeability via microdialysis in CNS-targeted studies .

Guidelines for Rigorous Research Design

  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
  • Use PICO framework (Population, Intervention, Comparison, Outcome) for in vivo studies .
  • Avoid overgeneralization: Specify experimental variables (e.g., peptide concentration, solvent polarity) to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.